2-(5-Nitropyridin-2-yloxy)ethanol

Overview

Description

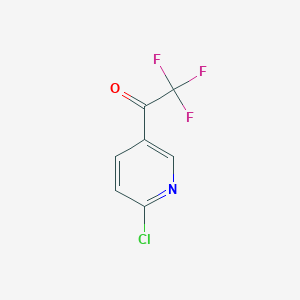

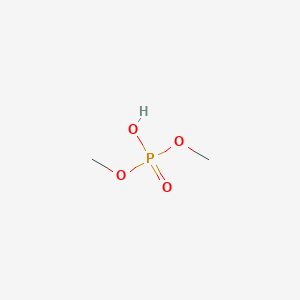

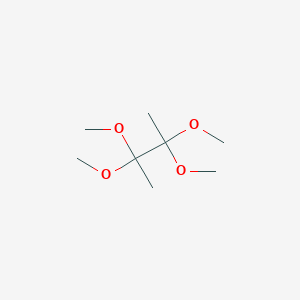

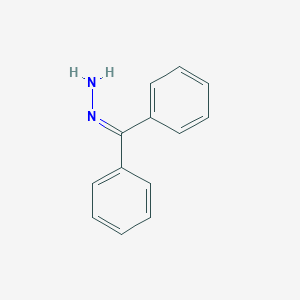

2-(5-Nitropyridin-2-yloxy)ethanol, also known as 5-nitro-2-pyridylethanol, is a compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It is a nitro-derivative of ethanol, and its structure is composed of a 5-nitropyridine ring and an ethanol molecule. This compound has been found to have a wide range of applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. In

Scientific Research Applications

Ethanol in Renewable Energy and Hydrogen Production

Renewable Energy Carrier : Bio-ethanol, primarily produced from biomass fermentation, stands as a promising renewable energy carrier. The reforming of bio-ethanol for hydrogen production, especially through ethanol steam reforming, highlights the crucial role of catalysts like Rh and Ni in enhancing hydrogen production from renewable resources. The selection of catalyst support and preparation methods significantly affects catalyst activity, with MgO, ZnO, CeO2, and La2O3 identified as suitable supports due to their basic characteristics favorable for ethanol dehydrogenation (Ni, Leung, & Leung, 2007).

Ethanol's Role in Scientific Investigations

Metabolic Pathways and Toxicity : Ethanol oxidation and its roles in metabolic pathways have been extensively studied, indicating the complexity of its interactions within biological systems. Research on ethanol-induced cytochrome P-450, termed P-450ALC, has shown its significant role in alcohol oxidation, suggesting a complex interplay of ethanol with metabolic processes and its potential impact on health (Koop & Coon, 1986).

Ethanol and Environmental Impact

Ethanol-Diesel Fuel Blends : The blending of ethanol with diesel fuel has been reviewed for its potential to reduce particulate emissions in compression-ignition engines, highlighting ethanol's role in creating more environmentally friendly fuel alternatives. However, challenges related to blend stability, safety, and materials compatibility need to be addressed to facilitate the commercial use of these blends (Hansen, Zhang, & Lyne, 2005).

Ethanol's Biochemical and Molecular Impact

Oxidative Stress and Cellular Injury : Chronic ethanol ingestion is associated with oxidative damage to various organs, including the brain. This damage is partly due to ethanol's ability to enhance oxygen free radical production and lipid peroxidation. Understanding the biochemical pathways and the impact of ethanol at the molecular level is crucial for exploring its broader effects on health and disease (Sun, Simonyi, & Sun, 2002).

Safety and Hazards

Mechanism of Action

Mode of Action

Biochemical Pathways

Action Environment

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-3-4-13-7-2-1-6(5-8-7)9(11)12/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESQFSZFUCZCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343172 | |

| Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143071-39-0 | |

| Record name | 2-[(5-Nitropyridin-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Hydroxyethoxy)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)